molecular formula C9H7FN2 B1455880 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine CAS No. 1355334-56-3

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1455880
CAS No.: 1355334-56-3
M. Wt: 162.16 g/mol
InChI Key: LEULOVQNKUYFEY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with 1H-pyrrole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

Scientific Research Applications

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2-(1H-pyrrol-1-yl)pyridine
  • 5-Fluoro-2-(1H-pyrrol-2-yl)pyridine
  • 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole

Comparison: 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both fluorine and pyrrole moieties, which confer distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, making it a valuable candidate in drug discovery .

Properties

IUPAC Name

5-fluoro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEULOVQNKUYFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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